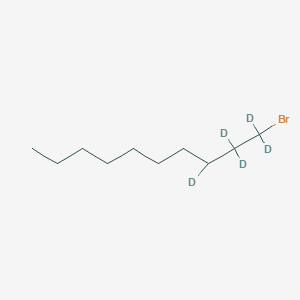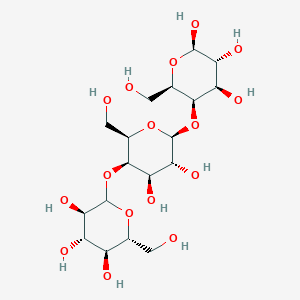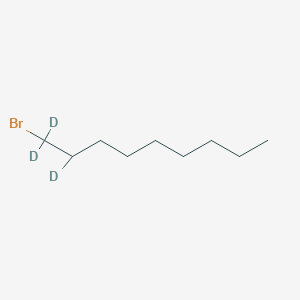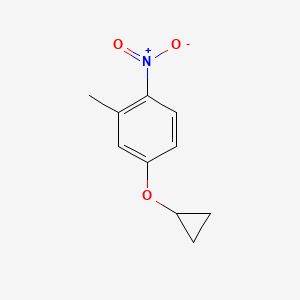
1-Bromodecane-9,9,10,10,10-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromodecane-9,9,10,10,10-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 1-bromodecane, where five hydrogen atoms are replaced by deuterium atoms at the 9th and 10th positions. The molecular formula for this compound is C10H16BrD5, and it has a molecular weight of 226.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodecane-9,9,10,10,10-d5 can be synthesized through the bromination of decane-9,9,10,10,10-d5. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the terminal carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated decane and bromine, with stringent control over reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromodecane-9,9,10,10,10-d5 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Elimination Reactions: The major product is 1-decene-9,9,10,10,10-d5.
Scientific Research Applications
1-Bromodecane-9,9,10,10,10-d5 is widely used in scientific research due to its deuterated nature. Deuterium-labeled compounds are valuable in various fields, including:
Mechanism of Action
The mechanism of action of 1-Bromodecane-9,9,10,10,10-d5 is primarily through its participation in substitution and elimination reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect, where reactions involving deuterium are typically slower than those involving hydrogen .
Comparison with Similar Compounds
1-Bromodecane-9,9,10,10,10-d5 can be compared with other deuterated and non-deuterated bromodecanes:
1-Bromodecane: The non-deuterated version, which has a similar reactivity but lacks the kinetic isotope effect observed with deuterated compounds.
1-Bromodecane-1,1,2,2-d4: Another deuterated variant with deuterium atoms at different positions, affecting its reactivity and applications.
1-Bromodecane-10,10,10-d3: A partially deuterated compound with three deuterium atoms, used in similar applications but with different kinetic properties.
This compound is unique due to its specific deuterium labeling, making it particularly useful in studies requiring precise tracking of molecular transformations .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuteriodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-UQJCUSATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)


![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)


